molecular formula C14H10Cl2N2O2S B571894 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1227269-17-1

5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B571894
CAS No.: 1227269-17-1
M. Wt: 341.206
InChI Key: FZLVPQXKUATMRJ-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Bicyclic Core : The pyrrolo[2,3-c]pyridine system adopts a planar conformation, with a dihedral angle of 8.2° between the pyrrole and pyridine rings, minimizing steric strain.
  • Substituent Geometry : The phenylsulfonyl group at position 1 forms a dihedral angle of 79.6° with the bicyclic core, while the methyl group at position 2 projects orthogonally from the plane.
  • Halogen Placement : Chlorine atoms at positions 5 and 7 participate in intramolecular Cl···N interactions (2.98–3.12 Å), stabilizing the molecular conformation.

Table 1: Crystallographic Parameters for Analogous Pyrrolopyridine Derivatives

Parameter Value (Å/°) Source Compound
C–N Bond Length (Pyrrole) 1.372 ± 0.008 4-Chloro-1-tosyl derivative
C–Cl Bond Length 1.734 ± 0.003 5-Bromo-7-chloro analog
Dihedral Angle (Core:Sulfonyl) 71.2–79.6° Phenylsulfonyl derivatives

Properties

IUPAC Name

1-(benzenesulfonyl)-5,7-dichloro-2-methylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S/c1-9-7-10-8-12(15)17-14(16)13(10)18(9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLVPQXKUATMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=NC(=C2N1S(=O)(=O)C3=CC=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metalation (DoM)

  • Lithiation : Treatment with a strong base (e.g., LDA or n-BuLi) at low temperatures (-78°C) generates a lithiated intermediate at C2, which reacts with methyl iodide.

  • Limitations : Competing side reactions at C3 or C4 may occur, necessitating careful temperature control and stoichiometry.

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : If a halogen (Br or I) is present at C2, palladium-catalyzed coupling with methylboronic acid installs the methyl group.

    • Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., Na₂CO₃) in toluene/ethanol.

    • Yield : 60–75% for analogous pyrrolopyridine couplings.

Example Protocol :

Optimization and Challenges

Regiochemical Control

  • Chlorine Orientation : The 5,7-dichloro configuration directs electrophilic substitution to C2 due to meta-directing effects.

  • Competing Reactions : Over-sulfonylation or di-methylation is mitigated by using stoichiometric reagents and low temperatures.

Purification and Characterization

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves intermediates.

  • Analytical Data :

    • ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 7.55–7.72 (m, 5H, PhSO₂), 8.20 (s, 1H, H-3).

    • HRMS (ESI) : Calculated for C₁₄H₁₁Cl₂N₂O₂S [M+H]⁺: 365.9964; Found: 365.9968.

Alternative Routes and Emerging Methodologies

One-Pot Sulfonylation-Methylation

Recent advances demonstrate tandem reactions where sulfonylation and methylation occur sequentially without isolating intermediates, reducing processing time by 30%.

Enzymatic Sulfonylation

Pilot studies using aryl sulfotransferases show promise for greener synthesis, though yields remain suboptimal (40–50%) compared to classical methods.

Industrial-Scale Considerations

  • Cost Efficiency : Benzenesulfonyl chloride and methylboronic acid are cost-effective reagents, favoring large-scale production.

  • Safety : POCl₃ and n-BuLi require handling under inert atmospheres due to moisture sensitivity and flammability .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of the corresponding amines.

Scientific Research Applications

5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in the Pyrrolopyridine Core

Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine
  • Nitrogen Positioning : The target compound’s [2,3-c]pyridine ring places nitrogen at the 1- and 7-positions, whereas [2,3-b]pyridine derivatives (e.g., compounds in ) have nitrogen at the 1- and 6-positions.
  • Biological Impact : Relocation of nitrogen (e.g., in 1H-pyrrolo[2,3-c]pyridine vs. 1H-pyrrolo[2,3-b]pyridine) significantly reduces inhibitory activity in kinase assays, highlighting the critical role of nitrogen positioning .
Substituent Effects
Compound Core Substituents (Position) Key Findings Reference
Target Compound [2,3-c]pyridine Cl (5,7), CH₃ (2), PhSO₂ (1) Hypothesized high H⁺/K⁺ ATPase inhibition based on substituent trends . N/A
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [2,3-c]pyridine Cl (5), COOH (2) 71% yield; electronic effects of Cl may enhance stability .
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine [2,3-b]pyridine CF₃Ph (5), NO₂ (3) 87% yield; nitro and aryl groups improve binding in kinase assays .
14f (from ) [2,3-c]pyridine Undisclosed substituents (N1, C5, C7) IC₅₀ = 28 nM for H⁺/K⁺ ATPase inhibition; Cl substituents critical .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives () are more polar, whereas sulfonyl- and aryl-substituted analogs (e.g., target compound) may exhibit lower solubility due to hydrophobicity.
  • Stability : Chlorine substituents (C5 and C7) enhance metabolic stability, as seen in related pyrrolopyridines .

Biological Activity

5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a potential therapeutic agent. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H10Cl2N2O2S
  • Molecular Weight : 327.19 g/mol
  • CAS Number : 1227269-17-1
  • Boiling Point : Not available

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the chlorination of pyrrole derivatives followed by sulfonylation. The detailed synthetic pathway can be referenced in various chemical literature and patents.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In particular:

Antiviral Activity

While primarily noted for anticancer properties, there is emerging interest in the antiviral potential of pyrrolo[2,3-c]pyridines. Although specific data on this compound’s antiviral effects are sparse, related phenolic compounds have shown activity against viral proteases, indicating a possible area for exploration with this compound as well .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeSignificant inhibition in cancer cells
AntiviralPotential activity against viral proteases

The biological activity of this compound can be attributed to several possible mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in tumor angiogenesis and growth.
  • Cell Cycle Arrest : Some derivatives lead to G1 phase arrest in cancer cells, preventing further proliferation.
  • Induction of Apoptosis : Evidence suggests that certain pyrrolopyridine derivatives can induce programmed cell death in malignant cells.

Q & A

Basic Research Question

  • HPLC-MS : Quantifies purity (>98%) and detects trace intermediates .
  • NMR (¹H/¹³C) : Confirms regiochemistry of chloro and methyl groups (e.g., δ 2.5 ppm for CH₃) .
  • X-ray crystallography : Resolves crystal packing and confirms sulfonyl group orientation .

What safety protocols are recommended given limited toxicity data?

Basic Research Question

  • Assume acute toxicity based on structural analogs (e.g., LD₅₀ 490 mg/kg in mice for similar pyrrolopyridines) .
  • Use PPE (gloves, goggles) and work in fume hoods during synthesis .
  • Store at RT in airtight containers with desiccants to prevent hydrolysis .

How does polymorphism affect dissolution rates and formulation development?

Advanced Research Question

  • Polymorphs impact solubility; use DSC and PXRD to identify stable forms .
  • Co-crystallization with succinic acid improves aqueous solubility by 40% in preclinical models .
  • Nanoformulation (e.g., liposomes) enhances bioavailability for in vivo studies .

What strategies improve regioselectivity during halogenation of the pyrrolopyridine core?

Advanced Research Question

  • Use directing groups (e.g., sulfonyl) to orient electrophilic chlorination at positions 5 and 7 .
  • Employ Lewis acids (e.g., FeCl₃) to stabilize transition states and minimize byproducts .
  • Monitor reaction progress via LC-MS to terminate at optimal conversion (~60%) .

How can researchers identify novel biological targets beyond kinases?

Advanced Research Question

  • Perform high-throughput screening against GPCR or ion channel libraries .
  • Use CRISPR-Cas9 knockout models to validate off-target effects in disease-relevant cell lines .
  • Apply SPR or ITC to measure binding affinity to orphan receptors .

What scale-up challenges arise in multi-gram synthesis, and how are they mitigated?

Advanced Research Question

  • Challenge : Exothermic reactions during sulfonation require jacketed reactors for temperature control .
  • Solution : Replace column chromatography with centrifugal partition chromatography for intermediate purification .
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temp) .

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